molecular formula C20H21N3O3S B14972389 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(phenylsulfonyl)piperidine

4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(phenylsulfonyl)piperidine

Cat. No.: B14972389
M. Wt: 383.5 g/mol
InChI Key: ZUFWBJRPMSCRNK-UHFFFAOYSA-N
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Description

1-(BENZENESULFONYL)-4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE is a complex organic compound that belongs to the class of piperidine derivatives It features a benzenesulfonyl group, a 1,2,4-oxadiazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(BENZENESULFONYL)-4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the piperidine ring: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Introduction of the benzenesulfonyl group: This step often involves sulfonylation reactions using benzenesulfonyl chloride in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(BENZENESULFONYL)-4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties could be explored for therapeutic applications.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(BENZENESULFONYL)-4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

    1-(BENZENESULFONYL)-4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDINE: This compound features a pyrrolidine ring instead of a piperidine ring.

    1-(BENZENESULFONYL)-4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]MORPHOLINE: This compound has a morpholine ring in place of the piperidine ring.

Uniqueness: 1-(BENZENESULFONYL)-4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

5-[1-(benzenesulfonyl)piperidin-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C20H21N3O3S/c1-15-7-9-16(10-8-15)19-21-20(26-22-19)17-11-13-23(14-12-17)27(24,25)18-5-3-2-4-6-18/h2-10,17H,11-14H2,1H3

InChI Key

ZUFWBJRPMSCRNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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